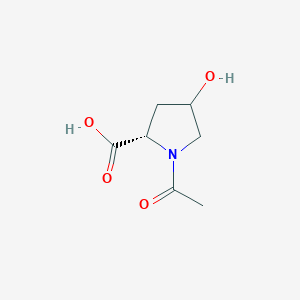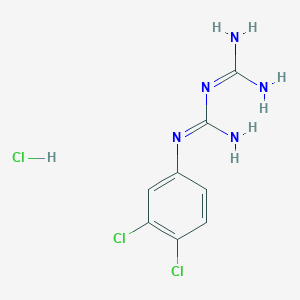
4-(二氟甲氧基)苯甲腈
概述
描述
4-(Difluoromethoxy)benzonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various benzonitrile derivatives with different substituents, such as trifluoromethyl groups and fluoroalkyl chains. These compounds are of interest due to their diverse applications, including their use in high voltage lithium-ion batteries, as functionalized phthalocyanines, in liquid-crystalline materials, and as androgen receptor antagonists .
Synthesis Analysis
The synthesis of benzonitrile derivatives can involve multiple steps, including bromination, Grignard reactions, cyanidation, and amination, as demonstrated in the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide . The synthesis process aims to introduce specific functional groups to the benzonitrile core, which can significantly alter the compound's properties and potential applications.
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives can be characterized using various spectroscopic methods, including UV-vis, FT-IR, 1H NMR, 19F NMR, and mass spectrometry . The presence of electronegative substituents, such as trifluoromethyl groups, can lead to deformation of the aromatic ring, as observed in 4-(Trifluoromethyl)benzonitrile . These structural modifications can influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Benzonitrile derivatives can participate in a range of chemical reactions, depending on their functional groups. For instance, the presence of a trifluoromethyl group can affect the oxidative stability of the compound, as seen in the case of 4-(Trifluoromethyl)benzonitrile used as an electrolyte additive in lithium-ion batteries . The reactivity of these compounds can be exploited in various applications, from material science to pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For example, the introduction of perfluoroalkyl chains can impart notable smectic properties to the molecules, leading to the formation of smectic A and B phases characterized by X-ray diffraction . The solubility of these compounds in organic solvents can also be tailored by functionalization, as seen with polyfluorinated phthalocyanines .
科学研究应用
锂离子电池中的电解质添加剂
Huang 等人(2014 年)的一项研究探索了 4-(三氟甲基)-苯甲腈作为高压锂离子电池的新型电解质添加剂。发现它可以显着提高电池的循环稳定性,表明在提高电池性能方面具有潜在应用。
光学非线性应用
Trejo-Durán 等人(2009 年)的研究调查了 4-(4-戊烯氧基)苯甲腈的光学特性,揭示了它由于热自感非线性而产生自组织图案的能力。这表明在自组织图案有益的光学器件中应用。
对双重荧光的见解
Köhn 和 Hättig(2004 年)对 4-(二甲基氨基)苯甲腈进行了研究,该分子以双重荧光而闻名。他们研究的详细信息见他们的论文,有助于理解此类化合物在荧光下的分子结构和行为,可能指导基于荧光的应用开发。
缓蚀研究
Chaouiki 等人(2018 年)的一项研究重点关注苯甲腈衍生物作为低碳钢的缓蚀剂。他们的研究表明,包括 4-(异戊氨基)-3-硝基苯甲腈在内的这些化合物可以显着防止腐蚀,表明在材料科学和工程中的应用。
电荷转移动力学
Rhinehart、Challa 和 McCamant(2012 年)探索了 4-(二甲基氨基)苯甲腈的电荷转移动力学。他们研究结果的详细信息见他们的出版物,提供了对这种化合物在激发态下的分子行为的宝贵见解,这可能对光物理应用产生影响。
安全和危害
属性
IUPAC Name |
4-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMOYCCCAFJQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920380 | |
| Record name | 4-(Difluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90446-25-6 | |
| Record name | 4-(Difluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)







![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)




